molecular formula C24H22F3N3O3S B2979446 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 900003-16-9

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2979446
CAS No.: 900003-16-9
M. Wt: 489.51
InChI Key: NPMDJLWTEBRIOT-UHFFFAOYSA-N
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Description

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H22F3N3O3S and its molecular weight is 489.51. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

  • The structural analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into molecular conformations and intramolecular hydrogen bonding. These studies are essential in understanding the molecular interactions and stability of similar compounds (Subasri et al., 2016).

Inhibitory Activities and Potential Therapeutic Applications

  • Compounds with similar structural features have shown potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), making them relevant in cancer research and drug discovery (Gangjee et al., 2008).

Antimicrobial and Antitumor Properties

  • Derivatives of pyrimidines, including those with thieno[2,3-d]pyrimidine antifolates, have been synthesized and evaluated for their antimicrobial and antitumor activities. These properties are crucial in the development of new therapeutic agents (Hafez & El-Gazzar, 2017).

Computational and Spectroscopic Analysis

  • Computational methods, such as quantum chemical analysis, have been applied to study the molecular structure, vibrational assignments, and hydrogen-bonded interactions of similar molecules. These studies provide a deeper understanding of the molecular properties and potential biological activities (Mary et al., 2020).

Synthesis and Chemical Reactions

  • The synthesis of related compounds, such as 2-acetoacetamidopyridines and their reactions with phosgene, demonstrate the pathways to novel pyrimidine derivatives. Understanding these synthetic routes is essential for developing new compounds with potential pharmaceutical applications (Yale & Spitzmiller, 1977).

Properties

IUPAC Name

2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c1-14(2)11-12-30-22(32)21-20(15-7-3-6-10-18(15)33-21)29-23(30)34-13-19(31)28-17-9-5-4-8-16(17)24(25,26)27/h3-10,14H,11-13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMDJLWTEBRIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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